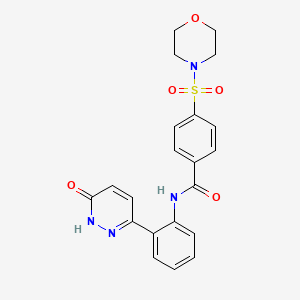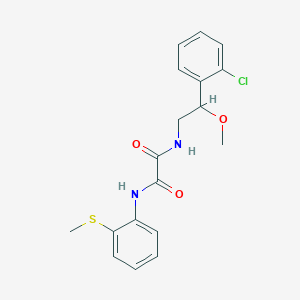
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide, also known as CMOX, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMOX belongs to the oxalamide family, which has been found to exhibit various biological activities such as anti-inflammatory, anti-cancer, and anti-microbial properties.
Mecanismo De Acción
The mechanism of action of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves the inhibition of various signaling pathways that are involved in the progression of cancer and inflammation. This compound has been found to inhibit the activation of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of tumor growth, the induction of apoptosis in cancer cells, and the inhibition of the production of inflammatory cytokines. Additionally, this compound has been found to exhibit anti-microbial activity against various bacterial strains.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. Additionally, this compound has been found to exhibit low toxicity in animal models. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide. One of the potential applications of this compound is in the development of novel cancer therapies. Additionally, further research is needed to explore the potential of this compound in the treatment of inflammatory disorders and infectious diseases. Furthermore, the development of more efficient synthesis methods for this compound could improve its bioavailability and efficacy.
Métodos De Síntesis
The synthesis of N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide involves the reaction between 2-chloroethyl ether and 2-methoxyphenyl magnesium bromide, followed by the reaction between the resulting intermediate and 2-methylthiophenyl oxalyl chloride. The final product is obtained through purification and isolation processes.
Aplicaciones Científicas De Investigación
N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2-(methylthio)phenyl)oxalamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, inflammation, and infectious diseases. Studies have shown that this compound exhibits anti-tumor activity by inducing apoptosis in cancer cells and inhibiting the migration and invasion of cancer cells. Additionally, this compound has been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
Propiedades
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-24-15(12-7-3-4-8-13(12)19)11-20-17(22)18(23)21-14-9-5-6-10-16(14)25-2/h3-10,15H,11H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQLJZXIJUSZAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=CC=CC=C1SC)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Phenoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2631691.png)

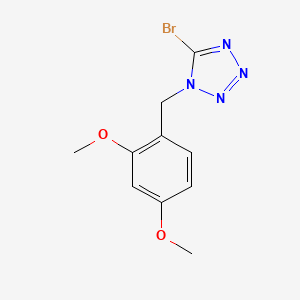
![3-[(4-Bromo-2-fluorophenyl)methyl]azetidine;hydrochloride](/img/structure/B2631695.png)
![1-[2-(Cyclopropylamino)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2631696.png)
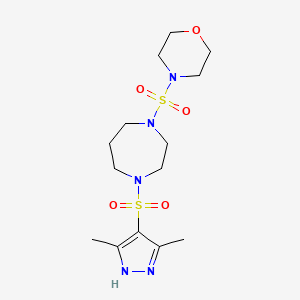
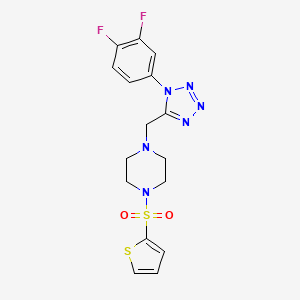
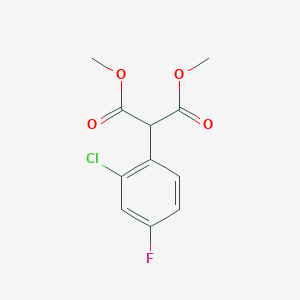
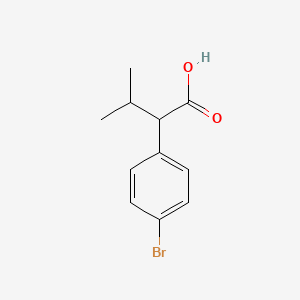
![N-(2,5-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2631707.png)
![(E)-3-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2631708.png)

